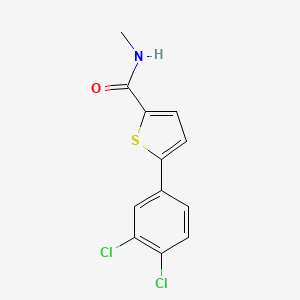
5-(3,4-dichlorophenyl)-N-methyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(3,4-dichlorophenyl)furfural” is a chemical compound with the empirical formula C11H6Cl2O2 and a molecular weight of 241.07 . It is used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular structure of “5-(3,4-dichlorophenyl)furfural” is represented by the empirical formula C11H6Cl2O2 .
Physical And Chemical Properties Analysis
“5-(3,4-dichlorophenyl)furfural” is a solid with a melting point of 140-143 °C . It has a molecular weight of 241.07 g/mol .
Scientific Research Applications
Antipathogenic Activity : Acylthioureas, including compounds with a 3,4-dichlorophenyl substituent, demonstrate significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm formation abilities. These findings suggest potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Cancer Research : Thiophene-2-carboxamide derivatives exhibit notable inhibitory activity against various cancer cell lines. Compounds containing thiazolidinone rings or thiosemicarbazide moieties in their structures show particularly strong effects (Atta & Abdel‐Latif, 2021).
Anti-Inflammatory Activity : Novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones have been synthesized and show significant anti-inflammatory activity in the carrageenan footpad edema test, with some compounds demonstrating low gastric ulceration incidence (Koksal, Yarim, Erdal, & Bozkurt, 2013).
PARP Inhibitors : Some thiophenecarboxamides are analogues of 3-aminobenzamide, an inhibitor of poly(ADP-ribose)polymerase (PARP), suggesting potential applications in cancer therapy (Shinkwin, Whish, & Threadgill, 1999).
CB1 Receptor Antagonism : Certain derivatives, such as SR141716A, show inverse agonist activity at the human cannabinoid CB1 receptor, indicating potential applications in neuroscience or pharmacology (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
Synthesis of Pyrazole Amides : Research into pyrazole-thiophene-based amide derivatives has provided insights into their non-linear optical properties and chemical reactivity, suggesting applications in material science and chemistry (Kanwal et al., 2022).
Synthesis of Schiff Bases : The synthesis and characterization of Schiff bases, including 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol, have been explored for their anticancer activity, highlighting potential in drug development (Uddin et al., 2020).
Safety and Hazards
This compound is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
For instance, compounds with a dichlorophenyl structure have been used in the synthesis of various drugs and have shown interactions with different targets .
Mode of Action
Compounds with similar structures, such as propanil, inhibit photosynthesis and co2 fixation in plants
Biochemical Pathways
For example, propanil, a compound with a similar dichlorophenyl structure, inhibits the photosynthetic electron transfer (photosystem II) in plants .
Result of Action
For instance, propanil has been shown to inhibit photosynthesis in plants, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3,4-dichlorophenyl)-N-methyl-2-thiophenecarboxamide. It’s worth noting that factors such as pH, temperature, and presence of other compounds can affect the stability and efficacy of many compounds .
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c1-15-12(16)11-5-4-10(17-11)7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDAKRSQXVSZQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2379775.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)
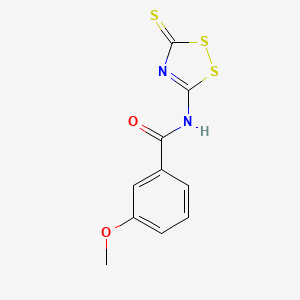
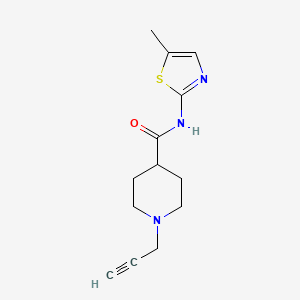
![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)
![3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2379788.png)
![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2379790.png)
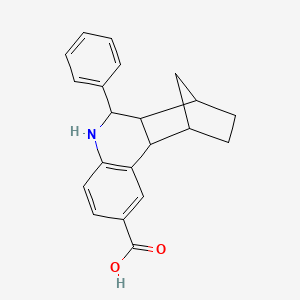
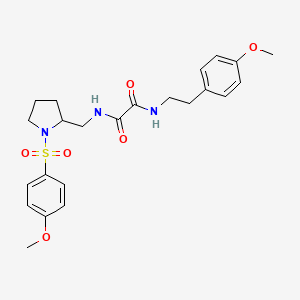
![2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2379793.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2379794.png)
![2,6-difluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379796.png)
